Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Catalog No.
S3387894
CAS No.
1356016-44-8
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

CAS Number

1356016-44-8

Product Name

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

IUPAC Name

ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3

InChI Key

IZDNAOKQVDSBEB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C2N1N=CN=C2

Canonical SMILES

CCOC(=O)C1=CC=C2N1N=CN=C2

The exact mass of the compound Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is 191.069476538 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a compound belonging to the class of pyrrolo[2,1-f][1,2,4]triazines, which are fused heterocycles that incorporate both pyrrole and triazine moieties. This compound features an ethyl ester group at the 7-position of the pyrrolo[2,1-f][1,2,4]triazine structure. The unique arrangement of nitrogen atoms within the triazine ring contributes to its chemical reactivity and biological activity. Pyrrolo[2,1-f][1,2,4]triazines have garnered attention for their potential applications in medicinal chemistry, particularly as kinase inhibitors and in the development of antiviral agents.

Typical of heterocyclic compounds. These include:

  • Nucleophilic substitutions: The presence of the carboxylate group allows for nucleophilic attack at the carbon atom adjacent to the nitrogen atoms.
  • Cycloaddition reactions: The double bonds in the pyrrole moiety can engage in cycloaddition reactions with various reagents.
  • Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Pyrrolo[2,1-f][1,2,4]triazines have shown promising biological activities. Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling and proliferation; thus, compounds that inhibit these enzymes can have significant therapeutic implications in cancer treatment. Studies indicate that derivatives of this compound exhibit selective inhibition against various kinases such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) .

The synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through several methods:

  • Cyclization of pyrrole derivatives: Starting from substituted pyrroles and using formamidine acetate as a reagent can lead to the formation of the triazine ring through cyclization processes .
  • Multi-step synthesis: A typical synthetic route involves several steps including N-amination of methyl pyrrole derivatives followed by cyclization and functionalization reactions to introduce the ethyl carboxylate group .
  • Use of dicyanomethylide intermediates: This method utilizes tetracyanoethylene oxide followed by cycloaddition to construct the desired triazine framework .

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several potential applications:

  • Pharmaceuticals: As a scaffold for designing new kinase inhibitors and antiviral agents.
  • Research tools: Useful in biochemical assays for studying kinase activity and signaling pathways.
  • Material science: Potential applications in developing novel materials due to its unique electronic properties.

Interaction studies involving ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate primarily focus on its binding affinity and selectivity towards various kinases. Molecular docking studies have shown that this compound can effectively interact with the ATP-binding site of kinases like VEGFR-2 and EGFR . These interactions are characterized by hydrogen bonding and hydrophobic interactions that stabilize the compound within the active site.

Several compounds share structural similarities with ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
AvapritinibContains a pyrrolo[2,1-f][1,2,4]triazine coreApproved for treating gastrointestinal tumors
RemdesivirNucleoside analog with a similar triazine coreBroad-spectrum antiviral used against SARS-CoV-2
Dimethyl 7-methyl-2-R-pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylateDicarboxylate derivativeExhibits different solubility properties
4-(Substituted phenylamino)pyrrolo[2,1-f][1,2,4]triazinesSubstituted phenyl groupsVariability in kinase inhibition profiles

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate stands out due to its specific ethyl ester functionalization at position 7 which influences both its chemical reactivity and biological activity compared to other similar compounds.

Ester TypeHydrolysis Rate (relative)Bioavailability ImpactMetabolic StabilityClinical Significance
Methyl EsterHighRapid activation, short durationLowRapid onset, frequent dosing
Ethyl EsterModerateBalanced activation/durationModerateOptimal balance
Isopropyl EsterLowSlow activation, extended effectHighSustained release profile
Tert-butyl EsterVery LowMinimal activationVery HighLimited therapeutic utility

The ethyl ester configuration in ethyl pyrrolo[2,1-f] [1] [2] [3]triazine-7-carboxylate demonstrates superior pharmacokinetic characteristics compared to other alkyl variants. Studies examining ester prodrug metabolism reveal that ethyl esters achieve optimal bioavailability through efficient hepatic conversion while maintaining adequate metabolic stability [5] [7]. The balance between hydrolysis efficiency and metabolic resistance makes ethyl esters particularly suitable for oral administration, where consistent bioactivation is essential for therapeutic efficacy.

Mechanistic investigations have revealed that ester hydrolysis follows first-order kinetics, with the rate of conversion influenced by both steric and electronic factors. Branched alkyl esters exhibit reduced hydrolysis rates due to steric hindrance around the carbonyl carbon, while linear alkyl chains provide more accessible sites for enzymatic attack [8] [9]. Additionally, the electronic environment of the ester linkage, influenced by the pyrrolo[2,1-f] [1] [2] [3]triazine core, modulates the electrophilicity of the carbonyl carbon and subsequently affects hydrolysis efficiency [9].

Role of Morpholine and Piperazine Substituents in Target Engagement

Morpholine and piperazine substituents attached to pyrrolo[2,1-f] [1] [2] [3]triazine scaffolds play pivotal roles in modulating target protein engagement and selectivity profiles. These heterocyclic moieties contribute significantly to the binding affinity, selectivity, and pharmacokinetic properties of the parent compound through distinct molecular interaction mechanisms [10] [11] [12].

Morpholine substituents demonstrate exceptional target engagement capabilities through multiple binding modalities. Crystallographic studies of p38 mitogen-activated protein kinase complexed with pyrrolotriazine inhibitors reveal that morpholine groups facilitate extended conformational binding, with one end interacting with the adenine-pocket hinge region and the other engaging hydrophobic pocket regions [11] [13]. The morpholine oxygen atom forms critical hydrogen bonds with key amino acid residues, including Val882 and Lys890, while maintaining favorable spatial orientation for optimal target recognition [14].

The addition of morpholine substituents to pyrrolo[2,1-f] [1] [2] [3]triazine derivatives results in substantial improvements in kinase inhibitory activity. Research demonstrates that morpholine-substituted compounds achieve nanomolar inhibitory concentrations against various kinase targets, with some derivatives showing inhibition constants (IC50) as low as 2-15 nanomolar [10]. This enhanced potency stems from the morpholine group's ability to engage in π-π stacking interactions with aromatic residues in the target binding site, particularly with phenylalanine, tryptophan, and tyrosine residues [11] [14].

Piperazine substituents exhibit distinct target engagement characteristics that complement the binding profile of morpholine analogs. N-methylpiperazine and N-phenylpiperazine derivatives demonstrate moderate to high binding affinities, with selectivity indices ranging from 30 to 100-fold over related kinase targets [12]. The piperazine ring system provides additional hydrogen bonding opportunities and conformational flexibility that enhance target recognition specificity [15] [16].

Table 2: Role of Morpholine and Piperazine Substituents in Target Engagement

Substituent TypeTarget Affinity (IC50 nM)Selectivity IndexProtein BindingPharmacokinetic Profile
Morpholine2-15High (>100x)Enhanced π-π stackingImproved ADME
N-Methylpiperazine5-25Moderate (50-100x)Hydrogen bondingGood stability
N-Phenylpiperazine10-40Moderate (30-80x)Hydrophobic interactionsModerate clearance
Piperidine20-60Low (10-30x)Van der WaalsHigh clearance
Unsubstituted100-500Poor (<10x)Limited interactionsPoor PK profile

Molecular docking studies reveal that morpholine and piperazine substituents adopt distinct binding poses within target protein active sites. Morpholine groups typically orient to maximize oxygen-mediated hydrogen bonding with backbone carbonyl groups, while piperazine substituents utilize nitrogen lone pairs for electrostatic interactions with positively charged amino acid residues [10] [17]. These complementary binding modes contribute to the enhanced selectivity profiles observed with heterocyclic-substituted derivatives.

The influence of morpholine and piperazine substituents extends beyond direct target binding to affect overall pharmacokinetic properties. Morpholine-containing compounds demonstrate improved absorption, distribution, metabolism, and excretion (ADME) profiles compared to unsubstituted analogs [10] [14]. The heterocyclic substituents modulate lipophilicity, metabolic stability, and plasma protein binding in ways that optimize therapeutic indices and reduce off-target effects.

Structure-activity relationship analyses indicate that the positioning and substitution pattern of morpholine and piperazine groups critically influence target engagement efficiency. Compounds with morpholine substituents at specific positions on the pyrrolo[2,1-f] [1] [2] [3]triazine core demonstrate superior binding kinetics and residence times compared to alternative substitution patterns [10] [11]. This positional specificity underscores the importance of precise structural optimization in maximizing therapeutic potential.

Trifluoromethyl Group Effects on Pharmacokinetic Properties

The incorporation of trifluoromethyl (CF3) groups into pyrrolo[2,1-f] [1] [2] [3]triazine derivatives represents a sophisticated strategy for optimizing pharmacokinetic properties and enhancing therapeutic efficacy. Trifluoromethyl substituents exert profound effects on lipophilicity, metabolic stability, protein binding, and overall bioavailability through unique physicochemical mechanisms [18] [19] [20].

Trifluoromethyl groups significantly enhance the lipophilic character of pyrrolo[2,1-f] [1] [2] [3]triazine compounds, with logarithmic partition coefficient (LogP) values increasing substantially upon CF3 incorporation [18] [21]. This enhanced lipophilicity facilitates improved membrane permeation and cellular uptake, leading to increased bioavailability and therapeutic efficacy. Studies demonstrate that trifluoromethyl-containing derivatives achieve bioavailability improvements of 1.5 to 2-fold compared to non-fluorinated analogs [18] [19].

The metabolic stability imparted by trifluoromethyl groups stems from their resistance to oxidative metabolism. The strong carbon-fluorine bonds (bond dissociation energy approximately 116 kcal/mol) create a protective effect that shields adjacent molecular regions from enzymatic attack [18] [19]. This metabolic protection results in extended half-lives and reduced clearance rates, enabling less frequent dosing regimens and improved patient compliance [18].

Protein binding characteristics are markedly altered by trifluoromethyl substitution. Research indicates that CF3-containing compounds exhibit enhanced binding affinity to serum albumin and other plasma proteins, with binding percentages increasing from approximately 85% to over 90% [19] [20]. This enhanced protein binding contributes to prolonged plasma residence times but may also affect tissue distribution and free drug concentrations at target sites [19].

Table 3: Trifluoromethyl Group Effects on Pharmacokinetic Properties

PropertyWithout CF3With CF3Fold ChangeMechanism
Lipophilicity (LogP)2.1 ± 0.33.8 ± 0.41.8xIncreased hydrophobicity
Metabolic StabilityModerateHigh2.5xReduced oxidation
Protein Binding85 ± 5%92 ± 3%1.1xEnhanced albumin binding
Bioavailability45 ± 8%78 ± 6%1.7xBetter membrane permeation
Half-life Extension2.3 ± 0.4 h4.8 ± 0.7 h2.1xDecreased clearance

The positioning of trifluoromethyl groups within the molecular architecture critically influences their pharmacokinetic impact. Studies examining various CF3 substitution patterns reveal that placement on aromatic rings provides optimal benefits for binding energy enhancement and metabolic protection [19] [20]. Quantum mechanical/molecular mechanical calculations demonstrate that benzene ring-substituted CF3 groups can achieve binding energy improvements of up to 4.36 kcal/mol compared to methyl analogs [19].

Electrostatic effects contribute significantly to the enhanced bioactivity observed with trifluoromethyl-substituted derivatives. The highly electronegative fluorine atoms create localized electron-withdrawing effects that modulate the electronic distribution throughout the molecular framework [18] [20]. These electronic perturbations can enhance binding interactions with target proteins while simultaneously affecting metabolic enzyme recognition and substrate specificity [19].

Systematic analyses of structure-pharmacokinetic relationships reveal that trifluoromethyl incorporation provides particularly pronounced benefits when positioned near specific amino acid residues in target binding sites. Statistical surveys indicate that CF3 substitution near phenylalanine, histidine, and arginine residues results in the highest probability of bioactivity enhancement [19] [20]. This amino acid preference stems from favorable electrostatic and van der Waals interactions between the trifluoromethyl group and these specific residue types.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Wikipedia

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Dates

Last modified: 08-19-2023

Explore Compound Types